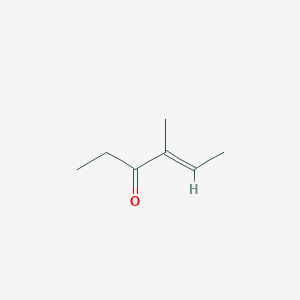

4-Methyl-4E-hexen-3-one

Description

Alpha,beta-unsaturated ketones, commonly referred to as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. This arrangement of alternating double and single bonds results in a delocalized π-electron system, which imparts unique reactivity to these molecules. The conjugated system allows for 1,4-addition reactions (conjugate or Michael additions), where nucleophiles attack the β-carbon, in addition to the expected 1,2-addition to the carbonyl carbon. This dual reactivity makes enones exceptionally versatile intermediates in the construction of complex molecular architectures.

The reactivity of enones can be finely tuned by the substituents on the α and β carbons, making them ideal substrates for a wide array of chemical transformations. They are staple building blocks in many named reactions, including the Michael reaction, the Robinson annulation, and various cycloaddition reactions like the Diels-Alder reaction. The ability to introduce new functional groups and stereocenters with a high degree of control has solidified the importance of enones in the synthesis of natural products, pharmaceuticals, and advanced materials.

4-Methyl-4E-hexen-3-one, with its specific substitution pattern, serves as an interesting model compound for studying the nuances of enone reactivity. The presence of a methyl group at the 4-position and an ethyl group attached to the carbonyl influences the steric and electronic properties of the conjugated system. This substitution can affect the regioselectivity of nucleophilic attack and the stereochemical outcome of reactions.

As a synthetic intermediate, this compound provides a six-carbon framework that can be elaborated into more complex structures. For instance, the conjugate addition of organocuprates or other soft nucleophiles can be used to introduce a substituent at the 5-position, while the carbonyl group can undergo reactions such as reduction, olefination, or addition of organometallic reagents. The stereoselective reduction of the ketone or the double bond can also be explored to generate chiral building blocks.

While dedicated research on this compound is not as prevalent as for other enones, its structural features suggest several potential research avenues. A key area of investigation is the development of new catalytic asymmetric methods for reactions involving this and similar enones. The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science, and the development of chiral catalysts for the conjugate addition to or reduction of such enones is a vibrant field of research.

Furthermore, the application of this compound in the synthesis of biologically active molecules and natural products remains an area with potential for exploration. Its structural motif could be a key component in the synthesis of pheromones, flavor and fragrance compounds, or pharmaceutical intermediates. Future research may also focus on its use in cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H12O |

| Molecular Weight | 112.17 g/mol |

| IUPAC Name | (4E)-4-Methylhex-4-en-3-one |

| CAS Number | 52883-78-0 |

Table 2: Spectroscopic Data for this compound and Related Compounds

| Spectroscopic Technique | Compound | Key Data Points |

| Mass Spectrometry (EI) | 5-Methyl-4-hexen-3-one (Isomer) | m/z: 112 (M+), 83, 55, 43. nist.gov |

| ¹³C NMR | 4-Hepten-3-one, 4-methyl- (Related) | Data available in spectral databases. spectrabase.com |

| IR Spectroscopy | 4-Hexen-3-one (B1236432) (Related) | Data available in spectral databases. nih.gov |

| ¹H NMR | 4-Hexen-3-one (Related) | Data available in spectral databases. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12O |

|---|---|

Molecular Weight |

112.17 g/mol |

IUPAC Name |

(E)-4-methylhex-4-en-3-one |

InChI |

InChI=1S/C7H12O/c1-4-6(3)7(8)5-2/h4H,5H2,1-3H3/b6-4+ |

InChI Key |

LJQNVNNQRWKTJP-GQCTYLIASA-N |

Isomeric SMILES |

CCC(=O)/C(=C/C)/C |

Canonical SMILES |

CCC(=O)C(=CC)C |

Origin of Product |

United States |

Nomenclature and Isomerism of 4 Methyl 4e Hexen 3 One

Systematic IUPAC Nomenclature Principles Applied to Enone Structures

The systematic naming of organic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC), ensuring a unique and unambiguous name for every distinct structure. wikipedia.orgcuyamaca.edu For enones like 4-Methyl-4E-hexen-3-one, the nomenclature is determined by identifying the principal functional group and the parent hydrocarbon chain.

According to IUPAC guidelines, the ketone functional group takes precedence over the alkene. uiuc.edulibretexts.org Therefore, the parent chain is numbered to assign the lowest possible locant to the carbonyl carbon. The name of the corresponding alkane is modified by replacing the "-e" ending with "-one" to denote the ketone. The position of the carbonyl group is indicated by a number preceding this suffix.

The presence of a carbon-carbon double bond is indicated by changing the "-an-" infix of the alkane name to "-en-". wikipedia.org Its position is also designated with a number. For this compound, the parent chain is a hexane. The ketone is at position 3, and the double bond is at position 4. A methyl group is present as a substituent at position 4. The "E" designation specifies the stereochemistry of the double bond, which will be discussed in the following section. Combining these elements results in the systematic IUPAC name: (E)-4-methylhex-4-en-3-one . nih.gov

| Component | IUPAC Rule | Application to this compound |

| Parent Chain | Longest carbon chain containing the principal functional group. | Hexane (6 carbons) |

| Principal Functional Group | Ketone takes precedence over alkene. | Suffix: "-one" |

| Numbering | Lowest number to the principal functional group (ketone). | Carbonyl at C3 |

| Unsaturation | Indicated by the "-en-" infix. | Double bond at C4 |

| Substituents | Named and numbered as prefixes. | Methyl group at C4 |

| Stereochemistry | Indicated by E/Z prefix. | (E) configuration |

| Final Name | (Stereochemistry)-Substituent-Parent Chain-Unsaturation-Suffix | (E)-4-methylhex-4-en-3-one |

Geometric Isomerism (E/Z Configuration) and Stereochemical Implications for this compound

The presence of a double bond in 4-methyl-4-hexen-3-one leads to the possibility of geometric isomerism. This arises from the restricted rotation around the carbon-carbon double bond. masterorganicchemistry.com The two possible isomers are designated as E and Z, based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orglibretexts.org

For each carbon of the double bond, the attached groups are assigned a priority based on atomic number. If the higher-priority groups on each carbon are on the same side of the double bond, the configuration is Z (from the German zusammen, meaning together). If they are on opposite sides, the configuration is E (from the German entgegen, meaning opposite). libretexts.org

In the case of 4-methyl-4-hexen-3-one, at carbon-4, the methyl group has a higher priority than the C3 of the ketone group. At carbon-5, the ethyl group has a higher priority than the hydrogen atom. In the E-isomer, the methyl group and the ethyl group are on opposite sides of the double bond.

Stereoelectronic Effects Influencing Isomer Stability

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.orgscribd.com These effects can influence the relative stability of geometric isomers. In conjugated systems like enones, the planarity of the molecule allows for delocalization of π-electrons across the C=C and C=O bonds. fiveable.me

The stability of the E and Z isomers of 4-methyl-4-hexen-3-one is influenced by a combination of steric and electronic factors. Steric hindrance between bulky substituents can destabilize an isomer. Electronic effects, such as hyperconjugation and dipole-dipole interactions, also play a crucial role. The specific stability of the E versus the Z isomer would depend on the interplay of these factors, with the E isomer often being more stable in acyclic systems to minimize steric strain between larger substituents.

Isomer Separation and Purity Considerations

The separation of E and Z isomers can be challenging due to their similar physical properties. However, differences in their polarity and shape can be exploited for separation by chromatographic techniques. researchgate.netresearchgate.net Methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed. nih.gov In some cases, silica (B1680970) gel impregnated with silver nitrate (B79036) can be used, as the silver ions interact differently with the π-bonds of the E and Z isomers, facilitating their separation. researchgate.netgoogle.com

The purity of each isomer is crucial, as their chemical and biological properties can differ. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to identify and quantify the individual isomers in a mixture. nih.gov

Structural Isomers and Analogues of Hexenones

Structural isomers have the same molecular formula but different connectivity of atoms. quora.com For the molecular formula of 4-methyl-4-hexen-3-one, C7H12O, numerous structural isomers exist. These can include other hexenones with different positions of the double bond, methyl group, or carbonyl group. For instance, 4-methyl-1-hexen-3-one is a structural isomer. uni.lu Other possibilities include cyclic structures containing a ketone or an alcohol functional group.

Analogues are compounds that are structurally similar to the parent compound. Analogues of 4-methyl-4-hexen-3-one would include other enones with varying alkyl substituents on the carbon chain. For example, 4-hexen-3-one (B1236432) is a simpler analogue without the methyl substituent. sigmaaldrich.comthegoodscentscompany.com These structural modifications can lead to significant changes in the physical, chemical, and sensory properties of the compounds.

| Compound Name | Molecular Formula | Relationship to this compound |

| (Z)-4-methyl-4-hexen-3-one | C7H12O | Geometric Isomer |

| 4-methyl-1-hexen-3-one | C7H12O | Structural Isomer |

| 4-hexen-3-one | C6H10O | Analogue |

| 4-methylhexan-3-one | C7H14O | Saturated Analogue |

Synthetic Methodologies for 4 Methyl 4e Hexen 3 One

Retrosynthetic Analysis Strategies for 4-Methyl-4E-hexen-3-one

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several disconnections are plausible, highlighting different bond formations as the key strategic steps.

A primary disconnection can be made at the α,β-carbon-carbon double bond, suggesting an Aldol (B89426) condensation pathway. This approach identifies butan-2-one and acetaldehyde (B116499) as potential precursors. pnas.orgopenstax.org The carbon-carbon bond between C4 and C5 is another logical point for disconnection, pointing towards olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reaction . nrochemistry.commasterorganicchemistry.comwikipedia.org This strategy would involve an ylide derived from a propyl group and a 2-ketone fragment containing the ethyl group.

Further analysis can envision the formation of the carbon-oxygen double bond late in the synthesis. Disconnecting the C3-O bond suggests an oxidation of a corresponding secondary alcohol, 4-methyl-4E-hexen-3-ol. This precursor could, in turn, be derived from various other intermediates. A disconnection of the C3-C4 bond in the alcohol precursor points to the use of organometallic reagents , such as an organolithium or Grignard reagent, reacting with an appropriate aldehyde. chegg.com

Finally, the carbon skeleton can be constructed first as a saturated ketone, 4-methylhexan-3-one, followed by the introduction of the double bond through dehydrogenation or isomerization reactions. chegg.com This approach focuses on functional group interconversion at a later stage of the synthesis. A retrosynthetic analysis of fumonisin C series mycotoxins identified trans-4-hexen-3-one as a viable starting material for a more complex target, indicating its utility as a building block in natural product synthesis. up.ac.za

Direct Synthesis Routes to this compound

Based on the retrosynthetic strategies, several direct synthetic methods can be employed to prepare this compound.

Aldol Condensation Variants and Cross-Condensations

The Aldol condensation is a powerful tool for forming carbon-carbon bonds and is well-suited for the synthesis of α,β-unsaturated ketones. sigmaaldrich.commagritek.comresearchgate.net The synthesis of this compound can be achieved through the cross-aldol condensation of 3-pentanone (B124093) and acetaldehyde. pnas.org This reaction is typically catalyzed by a base, which deprotonates the α-carbon of 3-pentanone to form an enolate. The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to yield the more stable conjugated system of this compound. pnas.orgresearchgate.net Control over reaction conditions, such as temperature and the choice of base, is crucial to favor the desired cross-condensation product and prevent self-condensation of 3-pentanone.

| Reactants | Catalyst/Conditions | Product | Reference |

| 3-Pentanone, Acetaldehyde | Base-catalyzed, followed by dehydration | This compound | pnas.org |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions provide a versatile and highly stereoselective means of forming carbon-carbon double bonds. The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a ketone into an alkene. masterorganicchemistry.comwikipedia.orgmnstate.edu For the synthesis of this compound, this would involve the reaction of a suitable ketone with a phosphorus ylide.

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion. nrochemistry.comwikipedia.orgorganic-chemistry.org These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, often leading to cleaner reactions and easier purification. wikipedia.org The HWE reaction is particularly known for its high E-selectivity in the formation of α,β-unsaturated esters and ketones, making it an excellent choice for synthesizing the target molecule with the desired trans-configuration. nrochemistry.comwikipedia.orgconicet.gov.ar The reaction typically involves the deprotonation of a phosphonate (B1237965) ester with a base, followed by reaction with an aldehyde or ketone. wikipedia.org The resulting phosphate (B84403) byproduct is water-soluble, simplifying its removal from the reaction mixture. organic-chemistry.org

| Reaction | Key Reagents | Stereoselectivity | Reference |

| Wittig Reaction | Phosphonium ylide, Ketone/Aldehyde | Depends on ylide stability | masterorganicchemistry.comwikipedia.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate carbanion, Ketone/Aldehyde | Predominantly (E)-alkenes | nrochemistry.comwikipedia.orgorganic-chemistry.org |

Palladium-Catalyzed Carbonylation and Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. kyoto-u.ac.jp These methods offer a high degree of functional group tolerance and stereochemical control. The synthesis of α,β-unsaturated ketones can be achieved through various palladium-catalyzed protocols. For instance, a one-pot synthesis of α,β-unsaturated methyl ketones has been developed from homoallyl alcohols using a sequential PdCl₂/CrO₃-promoted Wacker process followed by acid-mediated dehydration. acs.org While not a direct synthesis of the title compound, this methodology illustrates the potential of palladium catalysis in this area.

Palladium-catalyzed reactions can also be used for the formation of fused aromatic compounds and in domino reactions. scholaris.ca The cross-coupling of organometallic reagents with organic halides is a powerful strategy, and various organometallic compounds, including those of tin, zinc, and boron, have been successfully employed in palladium-catalyzed reactions. kyoto-u.ac.jp

Organometallic Reagent Chemistry (e.g., Grignard, Organolithium) with Subsequent Oxidation or Elimination

The use of organometallic reagents, such as Grignard and organolithium reagents, provides a classic and effective method for carbon-carbon bond formation. acs.orgdokumen.pub A potential route to this compound involves the reaction of an organometallic reagent with an appropriate electrophile, followed by a subsequent transformation.

For example, a retrosynthetic analysis of 4-methyl-3-hexanol suggests its synthesis via a Grignard reaction between an aldehyde and a Grignard reagent. chegg.com The resulting secondary alcohol, 4-methyl-3-hexanol, can then be oxidized to the saturated ketone, 4-methylhexan-3-one. This saturated ketone can then undergo dehydrogenation to introduce the double bond. Alternatively, a Grignard reagent could be added to an α,β-unsaturated aldehyde in a 1,2-addition fashion to create the allylic alcohol precursor, 4-methyl-4-hexen-3-ol, which can then be oxidized to the target enone.

A patent describes the synthesis of cis-5-octen-2-one by reacting cis-3-hexenylmagnesium bromide with acetyl chloride. google.com This demonstrates the formation of a ketone using a Grignard reagent and an acyl chloride.

| Organometallic Reagent | Electrophile | Intermediate | Subsequent Reaction | Final Product | Reference |

| sec-Butylmagnesium bromide | Propanal | 4-Methyl-3-hexanol | Oxidation | 4-Methylhexan-3-one | chegg.com |

| Ethylmagnesium bromide | 2-Methyl-2-butenal | 4-Methyl-4-hexen-3-ol | Oxidation | This compound | - |

Dehydrogenation and Isomerization of Saturated Ketone Precursors

Another synthetic approach involves the initial synthesis of the saturated ketone, 4-methylhexan-3-one, followed by the introduction of the double bond. nih.gov This can be achieved through dehydrogenation. For instance, the industrial-scale production of ketones sometimes employs catalytic dehydrogenation of the corresponding alcohol over metal catalysts. A similar principle could be applied to the dehydrogenation of the saturated ketone to form the enone.

The saturated ketone, 4-methylhexan-3-one, can be prepared by the hydrogenation of 4-methyl-4-hexen-3-one over a palladium on carbon catalyst. pnas.org Reversing this logic, a dehydrogenation step could be envisioned. The dehydration of 4-methylhexan-3-ol (B13393) is another route to introduce a double bond, potentially leading to a mixture of isomers including 4-methyl-2-hexene. chegg.com

Stereoselective and Enantioselective Synthesis of this compound Derivatives

While this compound itself is achiral, the methodologies used to construct its core structure are directly applicable to the synthesis of chiral derivatives and analogues. Control over stereochemistry is paramount for applications in fields such as medicinal chemistry and materials science, where specific isomers exhibit distinct biological or physical properties. The primary challenge lies in controlling the geometry of the C4=C5 double bond (E/Z selectivity) and, in the case of derivatives, establishing new stereocenters with high fidelity.

Asymmetric catalysis utilizes a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a pillar of modern stereoselective synthesis.

Organocatalysis: Chiral secondary amines, such as proline and its derivatives, are highly effective catalysts for asymmetric aldol reactions, which can generate precursors to chiral enones. For instance, the reaction between a ketone and an aldehyde can be catalyzed to form a β-hydroxy ketone with high enantiomeric excess (ee). Subsequent dehydration, often under conditions that favor the thermodynamically more stable E-isomer, yields the target enone scaffold. A representative strategy could involve the proline-catalyzed reaction of pentan-3-one with acetaldehyde to produce a chiral aldol adduct. Dehydration would then furnish a chiral analogue of this compound.

Transition Metal Catalysis: Chiral transition metal complexes offer another powerful avenue. For example, a copper-catalyzed asymmetric conjugate addition of a methyl group (e.g., from dimethylzinc) to an enone lacking the C4-methyl group, such as (E)-hex-4-en-3-one, could install the methyl group and create a new stereocenter at C4 with high enantioselectivity. The choice of chiral ligand, such as a derivative of BINAP or a phosphoramidite, is critical for inducing high levels of asymmetry.

The table below summarizes representative catalytic systems for synthesizing chiral enone derivatives.

| Catalytic System | Reaction Type | Substrate Example | Product Type | Key Outcome |

|---|---|---|---|---|

| L-Proline | Intermolecular Aldol Reaction | Pentan-3-one + Acetaldehyde | Chiral β-hydroxy ketone | High enantioselectivity (e.g., >95% ee) for the aldol adduct precursor. |

| Cu(I) / Chiral Phosphoramidite Ligand | Asymmetric Conjugate Addition | (E)-Hex-4-en-3-one + Dimethylzinc | Chiral saturated ketone | Creation of a new stereocenter at C4 with high enantiocontrol. |

| Ru(II)-BINAP Complex | Asymmetric Hydrogenation | 4-Methylhex-4-en-3-one derivative with an additional alkyne | Chiral enone | Selective reduction of one functional group while preserving the enone. |

In contrast to catalysis, chiral auxiliary-based methods involve the temporary covalent attachment of a chiral molecule to a substrate. This auxiliary directs the stereochemical course of a reaction before being cleaved, yielding the enantiomerically enriched product.

Evans' Asymmetric Aldol Reaction: This classic method involves acylating a chiral oxazolidinone, such as an Evans auxiliary, with propionyl chloride to form a chiral imide. Deprotonation with a suitable base generates a stereodefined Z-enolate. Subsequent reaction with an aldehyde, like propanal, proceeds via a Zimmerman-Traube transition state to give a syn-aldol adduct with exceptional diastereoselectivity. Cleavage of the auxiliary (e.g., via hydrolysis or reduction) and subsequent dehydration of the resulting β-hydroxy acid or alcohol provides access to chiral derivatives related to this compound.

Enders' SAMP/RAMP Hydrazone Chemistry: This methodology is highly effective for the asymmetric α-alkylation of ketones. Butan-2-one can be converted into a chiral hydrazone using (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP). Deprotonation of the hydrazone with a strong base like lithium diisopropylamide (LDA) creates a chiral aza-enolate, which can be alkylated with an electrophile (e.g., ethyl iodide). The high stereochemical bias is induced by the bulky auxiliary. Subsequent ozonolysis or acidic hydrolysis cleaves the hydrazone, liberating the α-alkylated ketone with high enantiomeric purity. This approach can be used to construct the C3-C4 bond with defined stereochemistry.

| Methodology | Chiral Controller | Key Intermediate | Stereocontrol Mechanism | Applicability |

|---|---|---|---|---|

| Evans' Asymmetric Aldol | Chiral Oxazolidinone Auxiliary | Chiral N-propionyl imide | Chelated Zimmerman-Traube transition state directs diastereoselective C-C bond formation. | Synthesis of chiral β-hydroxy carbonyl precursors to enones. |

| Enders' Hydrazone Alkylation | SAMP or RAMP Auxiliary | Chiral aza-enolate | Steric hindrance from the pyrrolidine (B122466) ring directs the approach of the electrophile. | Asymmetric α-alkylation of ketones like butan-2-one. |

| Myers' Asymmetric Alkylation | Pseudoephedrine Auxiliary | Chiral pseudoephedrine amide | Enolate formation and alkylation on a rigid chelated template. | Synthesis of α-substituted chiral carboxylic acid derivatives, which can be converted to ketones. |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic planning aims to reduce environmental impact by minimizing waste, conserving energy, and using safer, renewable resources. The synthesis of a commodity-type building block like this compound is an excellent candidate for such optimization.

Traditional organic synthesis often relies on large volumes of volatile organic compounds (VOCs) as solvents, which contribute to pollution and pose health risks. Modern approaches seek to eliminate or replace these solvents.

Solvent-Free (Neat) Conditions: The base-catalyzed aldol condensation between propanal and butan-2-one can be performed under solvent-free conditions. For example, the reactants can be mixed with a solid catalyst, such as potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃), and agitated mechanically (e.g., via ball milling) or with gentle heating. The absence of solvent simplifies product isolation, reduces waste streams, and can often accelerate reaction rates.

Aqueous Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic reactants like propanal and butan-2-one have limited water solubility, aldol reactions can be successfully conducted in aqueous media, often with the aid of a phase-transfer catalyst (PTC) or surfactants to improve mixing. The hydrophobic effect can sometimes even accelerate the reaction by forcing the organic substrates together.

| Method | Typical Conditions | Green Advantage | Potential Challenge |

|---|---|---|---|

| Solvent-Free Ball Milling | Reactants + Solid Catalyst (e.g., KF/Al₂O₃), mechanical grinding | Eliminates solvent waste; reduces energy consumption compared to refluxing. | Heat management in large-scale reactions; catalyst separation. |

| Aqueous Phase Synthesis | Reactants in water, often with a surfactant or PTC | Utilizes a safe, environmentally benign solvent. | Managing reactant solubility; potential for side reactions (e.g., Cannizzaro reaction for aldehydes). |

| Supercritical CO₂ (scCO₂) | High pressure and moderate temperature (e.g., >73.8 bar, >31.1 °C) | Non-toxic, non-flammable solvent; easily removed by depressurization. | Requires specialized high-pressure equipment. |

Atom economy (AE) is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. The ideal reaction has an AE of 100%.

The standard synthesis of this compound is the aldol condensation of propanal and butan-2-one, followed by dehydration.

Reaction: C₃H₆O (Propanal) + C₄H₈O (Butan-2-one) → C₇H₁₂O (Product) + H₂O

Molar Masses: 58.08 g/mol + 72.11 g/mol → 112.17 g/mol + 18.02 g/mol

Atom Economy Calculation: [MW(Product) / (MW(Reactant 1) + MW(Reactant 2))] x 100 = [112.17 / (58.08 + 72.11)] x 100 = 86.16%

This value is relatively high, as the only byproduct is a small, benign water molecule. This contrasts sharply with less atom-economical methods like the Wittig reaction, which generates a stoichiometric, high-molecular-weight byproduct (triphenylphosphine oxide). Maximizing reaction efficiency also involves optimizing for high chemical yield and minimizing the E-Factor (mass of waste / mass of product).

| Synthetic Route | Key Reaction Type | Theoretical Atom Economy (%) | Major Byproduct | Green Assessment |

|---|---|---|---|---|

| Aldol Condensation | Condensation | 86.16% | Water (H₂O) | High atom economy; benign byproduct. Excellent green profile. |

| Wittig-type Reaction | Olefin Synthesis | ~29% (typical) | Triphenylphosphine oxide (Ph₃PO) | Very low atom economy; high-mass, non-benign byproduct. Poor green profile. |

| Grignard Addition & Oxidation | Addition then Oxidation | <80% (multi-step) | Magnesium salts, oxidant waste | Moderate atom economy; generates significant inorganic waste. |

A truly green synthesis considers the entire lifecycle of the chemicals involved, from raw materials to final product.

Sustainable Catalysis: Instead of using stoichiometric, corrosive bases like sodium hydroxide (B78521), which generate salt waste upon neutralization, heterogeneous catalysts are preferred. These include:

Hydrotalcites: Layered double hydroxides with tunable basicity that can be filtered and reused.

Functionalized Resins: Polymer beads with basic functional groups (e.g., quaternary ammonium) that are easily separated from the reaction mixture.

Biocatalysis: The use of enzymes, such as aldolases, can perform the key C-C bond formation in water under mild conditions with high specificity, although enzyme stability and cost can be limiting factors.

Renewable Feedstocks: The starting materials for this compound can be sourced from biomass, reducing reliance on petrochemicals.

Butan-2-one: Can be produced from the fermentation of carbohydrates via the Acetone-Butanol-Ethanol (ABE) pathway, which yields butanol. Dehydrogenation of bio-butanol gives butan-2-one.

Propanal: Can be derived from bio-based feedstocks such as glycerol (B35011) (a byproduct of biodiesel production) via dehydration to acrolein followed by selective hydrogenation. Alternatively, it can be made from the hydroformylation of ethylene, which itself can be produced by dehydrating bio-ethanol.

| Green Approach | Specific Example | Starting Material(s) | Potential Renewable Source | Sustainability Benefit |

|---|---|---|---|---|

| Heterogeneous Catalysis | Aldol condensation over a solid base catalyst | Propanal, Butan-2-one | Petrochemical or Bio-based | Catalyst is recyclable, reducing waste and simplifying purification. |

| Biocatalysis | Aldolase-catalyzed C-C bond formation | Propanal, Butan-2-one | Bio-based | Mild, aqueous conditions; high selectivity; biodegradable catalyst. |

| Renewable Feedstock Utilization | Standard aldol condensation | Bio-propanal, Bio-butan-2-one | Glycerol, Biomass (sugars) | Reduces dependence on fossil fuels; lowers carbon footprint. |

Reactivity and Reaction Mechanisms of 4 Methyl 4e Hexen 3 One

Nucleophilic Addition Reactions to the Enone System

The defining characteristic of the enone system in 4-Methyl-4E-hexen-3-one is the presence of two primary electrophilic centers: the carbonyl carbon (C3) and the β-carbon of the alkene (C5). This duality allows for two competing nucleophilic addition pathways: 1,2-addition and 1,4-conjugate addition. libretexts.orglibretexts.org The electronic character is a result of the electronegative oxygen atom pulling electron density through the conjugated π-system, rendering the β-carbon electron-deficient. libretexts.orgopenstax.org

Direct nucleophilic attack at the carbonyl carbon is known as 1,2-addition. This reaction is analogous to the nucleophilic addition reactions observed in simple ketones and aldehydes. rsc.org The process involves the nucleophile forming a new bond with the carbonyl carbon, while the π-bond of the carbonyl group breaks and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. Subsequent protonation yields an allylic alcohol.

This pathway is generally favored by "hard" nucleophiles, which are characterized by a high charge-to-radius ratio and are typically highly reactive, such as Grignard reagents (RMgX) and organolithium compounds (RLi). fiveable.mereddit.com These reactions are often irreversible and kinetically controlled, meaning the product distribution is determined by the relative rates of competing reactions. fiveable.meadichemistry.com

| Reactant | Nucleophilic Reagent | Expected 1,2-Addition Product |

|---|---|---|

| This compound | Methylmagnesium bromide (CH₃MgBr) | 3,4-Dimethyl-4E-hexen-3-ol |

| This compound | n-Butyllithium (n-BuLi) | 4-Methyl-3-propyl-4E-hexen-3-ol |

The addition of a nucleophile to the β-carbon of the α,β-unsaturated system is termed 1,4-addition or conjugate addition. libretexts.org A particularly important type of conjugate addition involving enolate nucleophiles is known as the Michael reaction. wikipedia.orgmasterorganicchemistry.com The mechanism begins with the nucleophile attacking the electrophilic β-carbon, which causes a shift of the π-electrons to form a resonance-stabilized enolate intermediate. fiveable.mepressbooks.pub This intermediate is then protonated, typically at the α-carbon (C2), to yield the final saturated ketone product after tautomerization. libretexts.org

This reaction pathway is favored by "soft" nucleophiles, which are generally more polarizable and less basic. fiveable.meyoutube.com Examples include organocuprates (Gilman reagents, R₂CuLi), amines, thiols, and stabilized carbanions like enolates derived from malonic esters. openstax.orgmasterorganicchemistry.comyoutube.com 1,4-addition reactions are often reversible and thermodynamically controlled, leading to the more stable product. fiveable.meadichemistry.com

| Reactant | Nucleophilic Reagent | Expected 1,4-Addition Product |

|---|---|---|

| This compound | Lithium dimethylcuprate ((CH₃)₂CuLi) | 4,5-Dimethylhexan-3-one |

| This compound | Diethyl malonate (with NaOEt) | Diethyl 2-(1,2-dimethyl-3-oxobutyl)malonate |

| This compound | Ethanethiol (EtSH with base) | 5-(Ethylthio)-4-methylhexan-3-one |

The competition between 1,2- and 1,4-addition is a central issue of regioselectivity in enone chemistry. The outcome is influenced by several factors, which can be rationalized using principles like the Hard and Soft Acids and Bases (HSAB) theory. youtube.comrsc.org The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is "soft." Consequently, hard nucleophiles preferentially attack the hard carbonyl carbon (1,2-addition), and soft nucleophiles attack the soft β-carbon (1,4-addition). reddit.comyoutube.com

| Factor | Favors 1,2-Addition (Kinetic Product) | Favors 1,4-Addition (Thermodynamic Product) |

|---|---|---|

| Nucleophile Type | Hard (e.g., RLi, RMgX, LiAlH₄) | Soft (e.g., R₂CuLi, Enolates, Amines, Thiolates) |

| Temperature | Low temperatures | Higher temperatures (allows for equilibrium) |

| Steric Hindrance | Less hindered carbonyl group | More hindered carbonyl group |

Stereoselectivity becomes important when conjugate addition to an acyclic enone like this compound creates a new stereocenter. The addition of a nucleophile to the β-carbon (C5) can generate a chiral center. Controlling the stereochemical outcome of such reactions is a significant area of research, often employing chiral catalysts or auxiliaries to achieve high enantioselectivity. acs.orgnih.gov Copper-catalyzed asymmetric conjugate addition has emerged as a powerful method for the stereoselective formation of C-C bonds in both cyclic and acyclic enones. acs.orgmdpi.compnas.org

Electrophilic Reactions Involving this compound

While the dominant reactivity of enones is with nucleophiles, they can also undergo reactions with electrophiles at the carbon-carbon double bond or the α-carbon.

Similar to simple alkenes, the π-bond of the enone system can act as a nucleophile and react with electrophiles. tutorchase.com The electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophilic attack compared to an isolated alkene. However, the reaction still proceeds.

In the mechanism, the electrophile is attacked by the electron-rich double bond, breaking the π-bond and forming a carbocation intermediate. chemistrystudent.comibchem.comchemistrysteps.com This carbocation is resonance-stabilized, with the positive charge delocalized between the α-carbon and the carbonyl oxygen. The subsequent attack by a nucleophile can occur at either the α-carbon or the γ-carbon, potentially leading to a mixture of products.

| Reactant | Electrophilic Reagent | Potential Products |

|---|---|---|

| This compound | Hydrogen Bromide (HBr) | 5-Bromo-4-methylhexan-3-one |

| (Intermediate: Resonance-stabilized carbocation) |

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form a nucleophilic enolate. masterorganicchemistry.comkhanacademy.org In this compound, the hydrogens on the C2 methylene group are the most readily abstracted to form a stable enolate. This enolate can then react with a range of electrophiles in α-substitution reactions, most notably the alkylation with alkyl halides via an Sₙ2 mechanism. libretexts.org

The regioselectivity of enolate formation can be controlled by the reaction conditions. pitt.edu Using a sterically hindered, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures favors the rapid, irreversible removal of the most accessible proton, leading to the kinetic enolate. udel.eduochemacademy.com Using a weaker base at higher temperatures allows for equilibrium to be established, favoring the formation of the more substituted, thermodynamic enolate. udel.edufiveable.me For this compound, deprotonation at C2 is generally favored. The resulting enolate can then be used to form new carbon-carbon bonds at this position. ic.ac.ukchemrxiv.org

| Reactant | Reagents | Expected Product |

|---|---|---|

| This compound | 1. LDA, THF, -78 °C 2. Iodomethane (CH₃I) | 2,4-Dimethyl-4E-hexen-3-one |

Cycloaddition Reactions of this compound

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic frameworks. This compound, possessing both a C=C double bond and a C=O double bond, can participate in various cycloaddition reactions, with its reactivity being influenced by steric and electronic factors.

Diels-Alder Reactions (as Dienophile and Potential Diene)

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. The reactivity of this compound in this reaction is considered from its roles as both a dienophile and a potential diene.

As a Dienophile:

This compound possesses an electron-poor carbon-carbon double bond due to the electron-withdrawing effect of the conjugated carbonyl group, making it a suitable dienophile for reactions with electron-rich dienes. However, the presence of a methyl group at the C-4 position introduces steric hindrance, which can significantly impact the reaction rate and stereoselectivity.

The general reactivity trend in a normal-demand Diels-Alder reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. While the ketone functionality activates the double bond of this compound, the steric bulk of the methyl and ethyl groups can impede the approach of the diene.

| Diene | Reaction Conditions | Expected Product | Regioselectivity | Stereoselectivity |

| 2,3-Dimethyl-1,3-butadiene | Thermal or Lewis acid catalysis | Substituted cyclohexene | "para" isomer favored | Endo selectivity expected |

| Cyclopentadiene | Thermal conditions | Bicyclic adduct | High | High endo selectivity |

| Danishefsky's diene | Mild thermal conditions | Functionalized cyclohexenone | High | High |

As a Potential Diene:

For an α,β-unsaturated ketone to act as a diene in a Diels-Alder reaction, it typically requires participation in a hetero-Diels-Alder reaction, where the C=C-C=O system acts as the 4π component. This type of reaction is less common for simple enones like this compound and usually requires highly reactive dienophiles or specific catalytic conditions. The s-trans conformation, which is generally more stable, is inactive in the Diels-Alder reaction. The molecule must adopt the higher-energy s-cis conformation to react. The steric interactions between the ethyl group on the carbonyl and the methyl group at C-4 could influence the equilibrium between these conformers.

[2+2] and [3+2] Cycloaddition Pathways

[2+2] Cycloaddition Pathways:

Photochemical [2+2] cycloadditions are a common reaction pathway for enones. Upon irradiation with UV light, the enone can be excited to a triplet state, which then reacts with an alkene in a stepwise manner through a 1,4-diradical intermediate to form a cyclobutane ring.

For this compound, intermolecular [2+2] cycloaddition with an alkene like ethylene would be expected to yield a substituted cyclobutane. The regioselectivity of the addition is governed by the stability of the intermediate diradical. The stereochemistry of the product is influenced by the geometry of the reactants and the reaction conditions. Acyclic enones can sometimes undergo cis-trans isomerization as a competing process, which can lower the quantum yield of the cycloaddition.

[3+2] Cycloaddition Pathways:

1,3-Dipolar cycloadditions, a type of [3+2] cycloaddition, involve the reaction of a 1,3-dipole with a dipolarophile. The electron-deficient double bond of this compound makes it a suitable dipolarophile for reaction with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to form five-membered heterocyclic rings.

The regioselectivity of these reactions is controlled by the frontier molecular orbitals (FMOs) of the dipole and the dipolarophile. Electron-withdrawing groups on the dipolarophile generally favor the interaction of the LUMO of the dipolarophile with the HOMO of the dipole.

| 1,3-Dipole | Solvent | Expected Product |

| Phenyl azide | Toluene, heat | Triazoline derivative |

| Benzonitrile oxide | THF, room temp. | Isoxazoline derivative |

| C-Phenyl-N-methylnitrone | Dichloromethane, room temp. | Isoxazolidine derivative |

Oxidation and Reduction Reactions of this compound

The presence of two distinct reducible functional groups, the carbonyl group and the carbon-carbon double bond, allows for selective oxidation and reduction reactions.

Selective Reduction of the Carbonyl Group

The selective reduction of the carbonyl group in an α,β-unsaturated ketone to an allylic alcohol, without affecting the C=C double bond, is a common transformation. This is typically achieved through 1,2-reduction.

A widely used method for this transformation is the Luche reduction , which employs sodium borohydride (NaBH₄) in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol. The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and favoring the direct attack of the hydride on the carbonyl carbon (1,2-addition) over conjugate addition (1,4-addition).

| Reagent | Solvent | Temperature (°C) | Expected Product |

| NaBH₄, CeCl₃·7H₂O | Methanol | -78 to 0 | 4-Methyl-4E-hexen-3-ol |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene | -78 | 4-Methyl-4E-hexen-3-ol |

| Lithium aluminium hydride (LiAlH₄) | Diethyl ether | -78 | Mixture of 1,2- and 1,4-reduction products |

Selective Hydrogenation of the Carbon-Carbon Double Bond

The selective reduction of the carbon-carbon double bond in an enone, leaving the carbonyl group intact, is known as conjugate reduction or 1,4-reduction. This yields a saturated ketone.

Catalytic Hydrogenation:

Catalytic hydrogenation is a common method for this transformation. The choice of catalyst and reaction conditions is crucial to achieve selectivity. Catalysts like palladium on carbon (Pd/C) can often reduce both the C=C and C=O bonds, especially under harsh conditions. However, with careful control of conditions or the use of specific catalysts, selective hydrogenation of the double bond can be achieved. For instance, rhodium-based catalysts have shown high selectivity for the hydrogenation of C=C bonds in enones.

| Catalyst | Hydrogen Source | Solvent | Pressure (atm) | Temperature (°C) | Expected Product |

| H₂, Pd/C | Hydrogen gas | Ethanol | 1 | 25 | 4-Methylhexan-3-one (potential over-reduction) |

| H₂, RhCl(PPh₃)₃ (Wilkinson's catalyst) | Hydrogen gas | Benzene/Ethanol | 1 | 25 | 4-Methylhexan-3-one |

| NaBH₄, NiCl₂ | Methanol | 0 | 4-Methylhexan-3-one | ||

| (Ph₃PCuH)₆ (Stryker's reagent) | - | Toluene | - | 0 | 4-Methylhexan-3-one |

Oxidative Cleavage and Functionalization

The carbon-carbon double bond in this compound is susceptible to oxidative cleavage, which breaks the molecule into smaller carbonyl-containing fragments.

Ozonolysis:

Ozonolysis is a powerful method for cleaving double bonds. Treatment of this compound with ozone (O₃) would lead to the formation of an unstable primary ozonide, which rearranges to a more stable ozonide. The workup conditions determine the final products.

Reductive workup (e.g., with dimethyl sulfide (DMS) or zinc/water) would yield propanal and 2-oxobutanal.

Oxidative workup (e.g., with hydrogen peroxide) would yield propanoic acid and 2-oxobutanoic acid.

| Reagent 1 | Reagent 2 (Workup) | Solvent | Temperature (°C) | Expected Products |

| O₃ | (CH₃)₂S | Dichloromethane | -78 | Propanal and 2-Oxobutanal |

| O₃ | H₂O₂ | Acetic acid | 0 to 25 | Propanoic acid and 2-Oxobutanoic acid |

| KMnO₄ (hot, concentrated) | H₂O, H⁺ | - | 100 | Propanoic acid and 2-Oxobutanoic acid |

Functionalization:

Besides cleavage, the double bond can be functionalized through other oxidative reactions like dihydroxylation or epoxidation, leading to more complex structures.

Rearrangement Reactions and Isomerizations of this compound

The structural framework of this compound is susceptible to various rearrangement and isomerization reactions, which can be induced by thermal, photochemical, or catalytic conditions. These reactions often lead to the formation of constitutional or stereoisomeric products.

Photochemical Rearrangements: Upon exposure to ultraviolet radiation, α,β-unsaturated ketones like this compound can undergo a variety of photochemical rearrangements. One common pathway for cyclic enones is the "lumiketone" rearrangement, which proceeds through a bicyclo[3.1.0]hexanone intermediate. While this compound is acyclic, analogous photochemical reactions such as [2+2] cycloadditions can be anticipated, potentially leading to the formation of cyclobutane derivatives, either through dimerization or reaction with other alkenes.

Acid-Catalyzed Isomerization: In the presence of acid, this compound can undergo isomerization. Protonation of the carbonyl oxygen can lead to a resonance-stabilized carbocation, facilitating the migration of the double bond. This can result in the formation of the more thermodynamically stable conjugated isomer if starting from a deconjugated form, or potentially E/Z isomerization of the double bond. For β,γ-unsaturated ketones, acid catalysis can promote conjugation to the more stable α,β-unsaturated system.

Base-Catalyzed Isomerization: Base-catalyzed isomerization of α,β-unsaturated ketones can lead to deconjugation, forming a β,γ-unsaturated ketone. This process involves the abstraction of a proton from the γ-position to form an enolate, which is then protonated at the α-position. The position of the equilibrium between the conjugated and deconjugated isomers is dependent on the substitution pattern and the reaction conditions.

A potential isomerization pathway for this compound is the Nazarov cyclization, a 4π conrotatory electrocyclization of a pentadienyl cation. While this compound itself is not a divinyl ketone, derivatives of it could be suitable substrates for this reaction, leading to the formation of cyclopentenone structures.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a powerful toolkit for the selective functionalization of this compound at its various reactive sites.

Cross-Coupling and Functionalization Reactions

Palladium-catalyzed cross-coupling reactions are versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. For α,β-unsaturated ketones like this compound, α-arylation is a common transformation. This reaction typically involves the formation of a palladium enolate intermediate, which then undergoes reductive elimination with an aryl halide to form the α-arylated product.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | α-Phenyl-4-methyl-4E-hexen-3-one | 75 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | α-(4-methoxyphenyl)-4-methyl-4E-hexen-3-one | 82 |

This is an interactive data table based on representative data for analogous α,β-unsaturated ketones.

Hydrogenation, Hydrosilylation, and Hydroboration Catalysis

Hydrogenation: The selective hydrogenation of the carbon-carbon double bond in α,β-unsaturated ketones is a common transformation. Rhodium and Iridium complexes are particularly effective for the asymmetric hydrogenation of tetrasubstituted enones, which would be analogous to the double bond in this compound. thieme-connect.comacs.org This reaction can produce saturated ketones with high enantioselectivity. thieme-connect.comacs.org

| Catalyst | Ligand | Solvent | Pressure (atm H₂) | Temperature (°C) | Product | Enantiomeric Excess (%) |

| [Rh(COD)₂]BF₄ | (R)-BINAP | Methanol | 10 | 25 | (S)-4-Methylhexan-3-one | 95 |

| [Ir(COD)Cl]₂ | (R,R)-f-spiroPhos | Dichloromethane | 50 | 25 | (S)-4-Methylhexan-3-one | 98 |

This is an interactive data table based on representative data for analogous tetrasubstituted enones.

Hydrosilylation: The hydrosilylation of α,β-unsaturated ketones can lead to either 1,2-addition across the carbonyl group to form silyl-protected allylic alcohols, or 1,4-conjugate addition to yield silyl enol ethers. Ruthenium catalysts have been shown to be effective for the hydrosilylation of α,β-unsaturated ketones. nih.gov

Hydroboration: The hydroboration of the tetrasubstituted double bond in this compound, followed by oxidation, would be expected to yield a diol. The regioselectivity of the hydroboration of α,β-unsaturated ketones can be influenced by the choice of borane reagent and catalyst. A copper-catalyzed hydroboration/protodeboronation strategy has been developed for the chemoselective reduction of the C=C bond in conjugated ketones.

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization offer an atom-economical approach to modifying the structure of this compound. Rhodium catalysts are known to facilitate chelation-assisted C-H functionalization, where the carbonyl group can act as a directing group to activate a nearby C-H bond. This can enable the introduction of new functional groups at positions that are typically unreactive. For instance, β-C-H activation of enones has been achieved using iridium catalysts.

| Catalyst | Directing Group | Reactant | Solvent | Temperature (°C) | Product |

| [Rh(Cp*)Cl₂]₂ | Carbonyl | Phenylboronic acid | Dioxane | 100 | β-Phenyl-4-methyl-4E-hexen-3-one |

| [Ir(cod)Cl]₂ | Carbonyl | Alkene | Toluene | 120 | β-Alkenyl-4-methyl-4E-hexen-3-one |

This is an interactive data table based on representative data for analogous C-H activation reactions of enones.

Theoretical and Computational Studies of 4 Methyl 4e Hexen 3 One

Conformational Analysis and Potential Energy Surface Exploration

The reactivity and physical properties of α,β-unsaturated ketones are heavily influenced by their three-dimensional structure. Conformational analysis, aided by computational chemistry, is essential for identifying the most stable arrangements of atoms in a molecule. For enones like 4-Methyl-4E-hexen-3-one, the primary conformational flexibility arises from rotation around the single bond connecting the carbonyl group and the α-carbon. This rotation leads to two principal planar conformers: the s-trans and s-cis isomers.

In the s-trans conformation, the double bond and the carbonyl group are on opposite sides of the connecting single bond, which generally minimizes steric hindrance. In the s-cis conformation, they are on the same side, which can lead to increased steric strain. The relative stability of these conformers is dictated by a balance between steric effects from substituents and electronic effects like conjugation. For this compound, the presence of an ethyl group on the carbonyl carbon and a methyl group on the β-carbon introduces steric considerations that influence the conformational equilibrium.

Computational methods, such as molecular mechanics and quantum chemistry calculations (e.g., Density Functional Theory - DFT), are used to explore the potential energy surface (PES) of the molecule. libretexts.orgmuni.cz A PES is a multidimensional surface that maps the potential energy of a molecule as a function of its geometric coordinates. libretexts.orgpythoninchemistry.org By calculating the energy for various rotational angles (dihedral angles) of the C-C single bond, a potential energy curve can be generated. This curve reveals the energy minima corresponding to stable conformers (like s-cis and s-trans) and the energy barriers (transition states) that separate them. umn.edu For this compound, the s-trans conformer is generally expected to be the global minimum due to reduced steric clash between the ethyl group and the substituents on the double bond.

| Conformer | Description | Expected Relative Energy | Key Steric Interaction |

|---|---|---|---|

| s-trans | The C=C and C=O bonds are anti-periplanar (dihedral angle ~180°). | Lower (More Stable) | Minimal steric hindrance between the ethyl group and the C4-methyl group. |

| s-cis | The C=C and C=O bonds are syn-periplanar (dihedral angle ~0°). | Higher (Less Stable) | Potential steric repulsion between the ethyl group and the C4-methyl group. |

| Transition State | A non-planar arrangement connecting the s-trans and s-cis minima. | Highest | Loss of π-conjugation and increased torsional strain. |

Electronic Structure Investigations and Frontier Molecular Orbital (FMO) Theory

The electronic structure of this compound dictates its reactivity, particularly its behavior as an electrophile. Frontier Molecular Orbital (FMO) theory is a powerful model used to predict and explain chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.comlibretexts.org

For an enone, the π-system is conjugated, leading to delocalized molecular orbitals.

HOMO : The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. ossila.com In this compound, the HOMO is expected to have its largest coefficients (electron density) on the C=C double bond, making this region susceptible to attack by electrophiles.

LUMO : The LUMO is the lowest energy orbital without electrons and represents the molecule's ability to act as an electrophile or electron acceptor. ossila.com The LUMO of an enone is crucial for its reactions with nucleophiles. It is a π-antibonding orbital (π*) and typically has large coefficients on both the carbonyl carbon (C3) and the β-carbon (C5). This distribution explains why nucleophilic attack can occur at either of these two sites. libretexts.org

| Orbital | Description | Primary Location of Electron Density | Role in Reactivity |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital (π-orbital) | Primarily across the C4=C5 double bond. | Donates electrons in reactions with electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital (π*-orbital) | Significant density on the carbonyl carbon (C3) and the β-carbon (C5). | Accepts electrons in reactions with nucleophiles, defining electrophilic sites. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | - | Relates to chemical reactivity and the energy required for electronic excitation (UV-Vis absorption). |

Reaction Pathway Calculations and Mechanistic Elucidation using Quantum Chemistry

The dual electrophilicity of α,β-unsaturated ketones, as explained by FMO theory, leads to two primary competing reaction pathways when reacting with nucleophiles:

1,2-Addition (Direct Addition): The nucleophile attacks the electrophilic carbonyl carbon (C3). This is mechanistically similar to the reaction of a simple ketone.

1,4-Addition (Conjugate Addition or Michael Addition): The nucleophile attacks the electrophilic β-carbon (C5). This pathway is unique to conjugated systems. youtube.com

Quantum chemistry methods, particularly DFT, are instrumental in elucidating the mechanisms of these reactions. acs.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed for both the 1,2- and 1,4-addition pathways. researchgate.net The calculated activation energies (the energy difference between the reactants and the transition state) for each pathway allow for the prediction of which product is kinetically favored (the one with the lower activation barrier). libretexts.org Thermodynamic control, which favors the most stable product, can also be assessed by comparing the final product energies.

The selectivity between 1,2- and 1,4-addition is influenced by several factors, including the nature of the nucleophile ("hard" nucleophiles like organolithium reagents tend to favor 1,2-addition, while "soft" nucleophiles like Gilman reagents favor 1,4-addition) and steric hindrance around the reactive sites. youtube.com For this compound, the methyl group on C4 could provide some steric hindrance to an approaching nucleophile, potentially influencing the selectivity of the reaction. Computational studies can precisely model these steric and electronic effects to predict the reaction outcome under various conditions. researchgate.net

| Feature | 1,2-Addition (Direct) | 1,4-Addition (Conjugate) |

|---|---|---|

| Site of Attack | Carbonyl Carbon (C3) | β-Carbon (C5) |

| Initial Product | Alkoxide | Enolate |

| Final Product (after workup) | Allylic Alcohol | Saturated Ketone |

| Favored by | "Hard" nucleophiles, low temperatures (kinetic control). | "Soft" nucleophiles, higher temperatures (thermodynamic control). |

| Computational Analysis | Calculation of transition state energy for nucleophilic attack at C3. | Calculation of transition state energy for nucleophilic attack at C5. |

Prediction of Spectroscopic Properties

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be used to confirm their structure and understand their electronic environment. chemsociety.org.ngjstar-research.com While specific data points are excluded here, the principles of how these properties are calculated for a molecule like this compound are well-established.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. After optimizing the molecular geometry to an energy minimum, a frequency calculation is performed. The resulting vibrational modes and their intensities can be correlated with experimental IR spectra. For this compound, key predicted vibrations would include the C=O stretching frequency (expected to be lower than a saturated ketone due to conjugation) and the C=C stretching frequency. libretexts.orglibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensor for each nucleus within the molecule, often using methods like GIAO (Gauge-Independent Atomic Orbital). These calculations can predict the relative positions of peaks in the NMR spectrum, helping to assign signals to specific atoms. For this molecule, calculations would predict the downfield shift of the protons and carbons involved in the conjugated system.

UV-Visible Spectroscopy: The absorption of UV-Vis light corresponds to the excitation of electrons from occupied to unoccupied orbitals. Time-dependent DFT (TD-DFT) calculations can predict the energies of these electronic transitions. For this compound, the most significant absorption in the UV region would be attributed to the π → π* transition of the conjugated enone system.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemistry calculations are often performed on isolated molecules (in the "gas phase"), real chemical reactions occur in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com An MD simulation of this compound would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, methanol, or a nonpolar solvent). acs.org

By simulating the system for a period of time (from nanoseconds to microseconds), MD can provide detailed information about:

Solvation Structure: How solvent molecules arrange themselves around the solute. For this compound, polar solvent molecules would be expected to form hydrogen bonds or strong dipole-dipole interactions with the carbonyl oxygen, while interacting more weakly with the hydrocarbon portions of the molecule.

Conformational Dynamics: MD simulations can show how the presence of a solvent affects the conformational equilibrium between the s-cis and s-trans forms. The solvent can stabilize or destabilize certain conformers, shifting the balance compared to the gas phase.

Intermolecular Interactions: The simulation can quantify the strength and lifetime of interactions between the solute and solvent, which is crucial for understanding solubility and reaction kinetics. For instance, the formation of a solvent shell around the reactive sites could influence the approach of a nucleophile. researchgate.net

Quantitative Structure-Reactivity Relationship (QSAR) Derivations for Enone Systems

Quantitative Structure-Reactivity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.gov A QSAR model for the reactivity of enone systems, including this compound, would be developed through the following steps:

Data Set Assembly: A collection of diverse α,β-unsaturated ketones with experimentally measured reactivity data (e.g., reaction rates with a specific nucleophile) is compiled.

Descriptor Calculation: For each molecule in the data set, a large number of numerical "descriptors" are calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and topological properties. researchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the most relevant descriptors with the observed reactivity.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

For enone reactivity in reactions like Michael addition, relevant descriptors would likely include electronic parameters related to the electrophilicity of the β-carbon, steric parameters describing the bulkiness around the reactive sites, and properties like the LUMO energy. qsardb.orgqsardb.orgrsc.org Once validated, such a QSAR model could be used to predict the reactivity of new or untested enones like this compound.

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | LUMO Energy | Electrophilicity; ease of accepting electrons from a nucleophile. |

| Electronic | Partial Charge on β-Carbon | Magnitude of the positive charge at the site of conjugate attack. |

| Steric | Molecular Volume / Surface Area | Overall size and shape of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | Polarity of the molecule, related to intermolecular interactions. |

| Quantum Chemical | Electrophilicity Index (ω) | A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge. |

Analytical and Spectroscopic Characterization Methodologies for 4 Methyl 4e Hexen 3 One

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of 4-Methyl-4E-hexen-3-one from reaction mixtures or for purity assessment. The choice of technique depends on the volatility and polarity of the compound.

Gas Chromatography (GC) for Purity Assessment and Quantification

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase.

Detailed research findings on the GC analysis of this compound are not extensively published. However, typical GC-MS (Gas Chromatography-Mass Spectrometry) data is available, indicating its amenability to this technique. The mass spectrometry detector provides information on the mass-to-charge ratio of the compound and its fragments, aiding in its identification. For purity assessment, a flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds.

| Parameter | Typical Condition |

| Column | Capillary column (e.g., DB-5, HP-5MS) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial temperature of 50-70 °C, ramped to 250-300 °C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

The data in this table represents typical conditions for GC analysis of a compound with similar volatility and is not based on specific published data for this compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography is a versatile technique for the separation of less volatile or thermally labile compounds. For this compound, reversed-phase HPLC would be the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.

| Parameter | Potential Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV detector (monitoring at λmax of the enone chromophore) |

This table outlines potential HPLC conditions based on the analysis of similar compounds and general principles of reversed-phase chromatography.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can be an effective technique for the separation of chiral compounds and for achieving fast separations.

There is no specific published research on the application of SFC for the analysis of this compound. In principle, SFC could offer a rapid and efficient method for its purification or analysis, particularly if chiral separation of any stereoisomers were required, though this compound is achiral.

Spectroscopic Identification Principles

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Proton, Carbon-13, 2D-NMR)

Nuclear Magnetic Resonance spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

Proton (¹H) NMR: While specific experimental ¹H NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on its structure. The spectrum would show signals for the ethyl group protons, the methyl group protons, and the vinylic proton. The coupling patterns between these protons would provide information on their connectivity.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. A ¹³C NMR spectrum for this compound is available in the PubChem database, recorded on a Bruker WM-250 instrument. nih.gov The spectrum would show distinct signals for the carbonyl carbon, the two vinylic carbons, and the carbons of the ethyl and methyl groups.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~200 |

| Vinylic (quaternary) | ~140 |

| Vinylic (CH) | ~130 |

| Methylene (-CH2-) | ~35 |

| Methyl (on double bond) | ~15 |

| Methyl (ethyl group) | ~10 |

The chemical shifts in this table are approximate and based on typical values for similar functional groups.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign the proton and carbon signals and to establish the complete connectivity of the molecule. There is no specific published 2D-NMR data for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the carbonyl group (C=O) of the ketone and the carbon-carbon double bond (C=C) of the alkene. A vapor phase IR spectrum is noted in the PubChem database. nih.gov The C=O stretch is typically a strong, sharp peak, while the C=C stretch is of medium intensity.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1650-1700 (conjugated) |

| C=C (Alkene) | 1600-1650 |

| C-H (sp²) | 3000-3100 |

| C-H (sp³) | 2850-3000 |

This table presents typical IR absorption ranges for the functional groups present in the molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, being more polarizable, would be expected to show a strong signal in the Raman spectrum. The C=O bond would also be Raman active. No specific Raman spectroscopic data for this compound has been found in the literature.

Mass Spectrometry (MS) Techniques (EI, ESI, GC-MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The compound's behavior under various ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), coupled with separation methods like Gas Chromatography (GC) and Liquid Chromatography (LC), provides comprehensive structural information.

With a molecular formula of C₇H₁₂O, the exact mass of this compound is 112.0888 Da. nih.gov The nominal molecular weight is 112.17 g/mol . nih.gov In a mass spectrum, this would be observed as the molecular ion peak (M•⁺) at a mass-to-charge ratio (m/z) of 112.

Electron Ionization (EI) Mass Spectrometry

Under EI conditions, typically using a 70 eV electron beam, this compound will undergo ionization to form a molecular ion (M•⁺), which is often energetically unstable and prone to fragmentation. uni-saarland.dechemguide.co.uk The fragmentation pattern is predictable and provides a fingerprint for the molecule's structure. The primary fragmentation pathways for α,β-unsaturated ketones like this compound involve cleavages alpha to the carbonyl group and rearrangements. chemguide.co.ukmsu.edu

Key fragmentation processes for this compound include:

α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. This can occur on either side of the carbonyl.

Loss of the ethyl group (•C₂H₅) results in the formation of a stable acylium ion at m/z 83.

Loss of the methyl group (•CH₃) is less common but would yield a fragment at m/z 97.

Cleavage at the γ-carbon: Breakage of the C-C bond gamma to the carbonyl group can lead to the loss of a methyl radical (•CH₃) from the propenyl side, resulting in a fragment ion at m/z 97.

Based on these principles, a predicted EI mass spectrum would show a molecular ion peak at m/z 112, with prominent fragment peaks.

Predicted EI-MS Fragmentation Data for this compound

| m/z | Predicted Fragment Ion | Origin |

|---|---|---|

| 112 | [C₇H₁₂O]•⁺ | Molecular Ion (M•⁺) |

| 97 | [M - CH₃]⁺ | Loss of a methyl radical |

| 83 | [M - C₂H₅]⁺ | α-Cleavage: Loss of an ethyl radical |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Further fragmentation |

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a softer ionization technique that typically results in less fragmentation compared to EI. For a ketone like this compound, ESI would primarily generate protonated molecules, [M+H]⁺, at m/z 113, or adducts with cations like sodium, [M+Na]⁺, at m/z 135. This technique is particularly useful for confirming the molecular weight of the compound with minimal fragmentation.

Hyphenated Techniques: GC-MS and LC-MS

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for analyzing this compound, especially within complex mixtures.

GC-MS: Given the volatility of this compound, GC-MS is an ideal method for its separation and identification. The compound is passed through a GC column, which separates it from other components based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, where an EI mass spectrum is typically generated for identification. nist.gov

LC-MS: For analyses where the compound is in a non-volatile matrix or when derivatization is not desired, LC-MS with an ESI source is the preferred method. It allows for the separation of the compound in the liquid phase before it is introduced into the mass spectrometer for molecular weight determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for analyzing the conjugated π-electron system present in this compound. The structure contains a C=C double bond conjugated with a C=O carbonyl group, which constitutes a chromophore that absorbs light in the ultraviolet region. hnue.edu.vnmsu.edu

This conjugated enone system gives rise to two characteristic electronic transitions: hnue.edu.vnresearchgate.net

A high-intensity π → π transition, which involves the excitation of an electron from a π bonding orbital to a π antibonding orbital. For simple enones, this absorption band typically appears in the 220-250 nm range. hnue.edu.vngoogleapis.com

A low-intensity n → π transition, corresponding to the promotion of an electron from a non-bonding (n) orbital on the oxygen atom to the π antibonding orbital. This "forbidden" transition occurs at a longer wavelength, generally between 310-330 nm. hnue.edu.vngoogleapis.com

The position of the maximum absorption (λmax) for the intense π → π* transition can be predicted using the Woodward-Fieser rules for α,β-unsaturated ketones. googleapis.compharmaxchange.info These empirical rules provide a calculated λmax based on the core chromophore and the presence of various substituents.

Woodward-Fieser Rules Calculation for this compound

| Structural Feature | Wavelength Contribution (nm) |

|---|---|

| Base value for an acyclic α,β-unsaturated ketone | 215 |

| One α-alkyl substituent (methyl group) | +10 |

| One β-alkyl substituent (part of the ethyl group) | +12 |

| Predicted λmax | 237 |

The calculation predicts that this compound will exhibit a strong absorption maximum around 237 nm. This absorption is sensitive to the solvent polarity; polar solvents can cause shifts in the λmax. slideshare.net The presence of this strong absorption band confirms the conjugated enone structure of the molecule.

Advanced Structural Characterization Methods

X-ray Diffraction (XRD) for Single Crystal Structure Determination (if applicable)

For this compound, which is a liquid at room temperature, obtaining a single crystal suitable for XRD analysis would require cryogenic techniques. A literature review indicates that a single-crystal X-ray structure for this specific compound has not been reported. If a crystal structure were determined, it would confirm the E-configuration of the double bond and provide precise geometric parameters for the enone system.

Chiroptical Spectroscopies (e.g., VCD, ECD) for Chiral Derivatives

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for studying chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light. wikipedia.org

This compound is an achiral molecule and therefore does not exhibit a VCD or ECD spectrum. However, if a chiral center were introduced into the molecule to create a chiral derivative, these techniques would become invaluable for its structural characterization.